6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13511770
InChI: InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-4,9H,5H2,1-2H3,(H,13,14)(H,15,16)
SMILES: CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC13511770

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid -

Specification

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-4,9H,5H2,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key TVFAWPVDLXAZCE-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C
Canonical SMILES CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid belongs to the tetrahydroquinoline class, featuring a partially saturated quinoline backbone modified with key functional groups. Table 1 summarizes its critical molecular descriptors:

Table 1: Molecular Identity of 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

PropertyValue
IUPAC Name6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Molecular FormulaC12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_{3}
Molecular Weight219.24 g/mol
Canonical SMILESCC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C
InChIKeyTVFAWPVDLXAZCE-UHFFFAOYSA-N

The compound’s structure integrates a bicyclic system with a ketone at position 2 and a carboxylic acid at position 4, while methyl groups at positions 6 and 8 introduce steric and electronic modifications. These substituents likely influence its solubility, reactivity, and intermolecular interactions.

Synthesis and Manufacturing

Industrial-Scale Considerations

A patent describing the production of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline (JP2000229944A) highlights the use of Lewis acids (e.g., AlCl3_3) and homogenizing agents to improve yield and purity . While this method targets a hydroxylated analog, substituting the hydroxy group with methyl moieties could adapt the protocol for 6,8-dimethyl derivatives. Key reaction parameters include:

  • Temperature: 150–200°C for cyclization steps .

  • Solvent Systems: Chloroform or dichloromethane for halogenated intermediates.

  • Catalysts: Lewis acids (AlCl3_3, FeCl3_3) to facilitate electrophilic substitutions .

Physicochemical Properties

Solubility and Stability

The compound’s carboxylic acid group enhances water solubility compared to non-polar tetrahydroquinolines, though methyl substituents may reduce hydrophilicity. Predicted solubility values (Table 2) derive from computational models and analog data:

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)1.8 ± 0.3
Water Solubility2.1 mg/mL (25°C)
Melting Point230–235°C (decomposes)
pKa (Carboxylic Acid)3.1 ± 0.2

Stability studies on similar compounds indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .

Research Gaps and Future Directions

Despite its promising scaffold, 6,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid remains underexplored. Critical research priorities include:

  • Synthetic Optimization: Developing scalable, high-yield routes with greener solvents.

  • Biological Screening: Evaluating antioxidant, antimicrobial, and anticancer activities in vitro.

  • Structure-Activity Relationships: Systematically modifying substituents to identify pharmacophores.

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